3-Amino-1-Boc-3-methylpiperidine hemioxalate 3-Amino-1-Boc-3-methylpiperidine hemioxalate
Brand Name: Vulcanchem
CAS No.: 1408076-33-4
VCID: VC2747069
InChI: InChI=1S/2C11H22N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13;3-1(4)2(5)6/h2*5-8,12H2,1-4H3;(H,3,4)(H,5,6)
SMILES: CC1(CCCN(C1)C(=O)OC(C)(C)C)N.CC1(CCCN(C1)C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O
Molecular Formula: C24H46N4O8
Molecular Weight: 518.6 g/mol

3-Amino-1-Boc-3-methylpiperidine hemioxalate

CAS No.: 1408076-33-4

Cat. No.: VC2747069

Molecular Formula: C24H46N4O8

Molecular Weight: 518.6 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-Boc-3-methylpiperidine hemioxalate - 1408076-33-4

Specification

CAS No. 1408076-33-4
Molecular Formula C24H46N4O8
Molecular Weight 518.6 g/mol
IUPAC Name tert-butyl 3-amino-3-methylpiperidine-1-carboxylate;oxalic acid
Standard InChI InChI=1S/2C11H22N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13;3-1(4)2(5)6/h2*5-8,12H2,1-4H3;(H,3,4)(H,5,6)
Standard InChI Key QDCPRKDOABNMRU-UHFFFAOYSA-N
SMILES CC1(CCCN(C1)C(=O)OC(C)(C)C)N.CC1(CCCN(C1)C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O
Canonical SMILES CC1(CCCN(C1)C(=O)OC(C)(C)C)N.CC1(CCCN(C1)C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Nomenclature

3-Amino-1-Boc-3-methylpiperidine hemioxalate represents a complex nitrogen-containing heterocyclic compound with distinctive structural features. Its chemical identity is defined by several standardized parameters as outlined in Table 1.

Table 1: Chemical Identification Parameters

ParameterInformation
CAS Number1408076-33-4
IUPAC Nametert-butyl 3-amino-3-methylpiperidine-1-carboxylate;oxalic acid
Alternative Name1-Piperidinecarboxylic acid, 3-amino-3-methyl-, 1,1-dimethylethyl ester, ethanedioate (1:1)
Molecular FormulaC11H22N2O2·C2H2O4
Molecular Weight518.6
SMILES NotationO=C(O)C(=O)O.O=C(OC(C)(C)C)N1CCCC(N)(C)C1

The compound contains a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen position (N1) and an amino group with a methyl substituent at position 3 . The designation "hemioxalate" indicates that the compound exists as a salt formed with oxalic acid in a specific stoichiometric ratio .

Structural Characteristics and Chemical Properties

Structural Features

3-Amino-1-Boc-3-methylpiperidine hemioxalate exhibits a complex molecular architecture characterized by multiple functional groups that contribute to its chemical behavior. The core structure consists of a six-membered piperidine ring with a protected nitrogen atom . The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, which is a common strategy in organic synthesis to control reactivity .

At position 3 of the piperidine ring, there is a tertiary carbon bearing both an amino group and a methyl substituent, creating a stereogenic center . The presence of the hemioxalate counterion, derived from oxalic acid, affects the compound's physical properties, particularly its solubility and crystallinity .

Physicochemical Properties

The physicochemical profile of 3-Amino-1-Boc-3-methylpiperidine hemioxalate influences its handling, storage, and application in research settings:

Table 2: Physicochemical Properties

PropertyValue/Description
Physical StateSolid
Topological Polar Surface Area (TPSA)185.72
LogP2.625
Hydrogen Bond Acceptors8
Hydrogen Bond Donors4
Rotatable Bonds0

The compound's moderate polarity, as indicated by its TPSA value, suggests potential solubility in polar organic solvents . The presence of multiple hydrogen bond donors and acceptors contributes to its potential for intermolecular interactions, which may influence its reactivity in chemical transformations .

Hazard CategoryClassification
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)
GHS PictogramGHS07 (Warning)

The compound carries the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

ParameterRecommendation
Temperature2-8°C (refrigerated)
ContainerSealed, airtight container
EnvironmentDry place
Special PrecautionsKeep container tightly closed
Long-term StorageCool, dry place

These storage recommendations align with the chemical properties of the compound, particularly considering the potential sensitivity of the Boc protecting group to moisture and acidic conditions . Proper storage ensures the maintenance of the compound's purity and structural integrity over time.

SupplierCatalog NumberMinimum Purity
AK Scientific2885EC95%
Combi-BlocksQE-5020Not specified
ChemSceneCS-018544498+%

The compound is typically supplied for research and development purposes only, with explicit restrictions against use in food, cosmetics, drugs, or consumer products . Commercial availability facilitates its application in various research contexts, particularly in synthetic organic chemistry and medicinal chemistry.

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